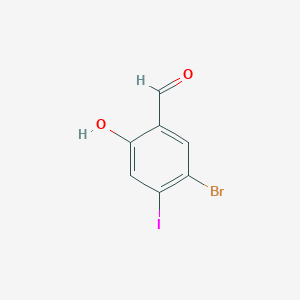

5-Bromo-2-hydroxy-4-iodobenzaldehyde

Descripción

Contextual Significance in Organic Chemistry and Chemical Synthesis

Halogenated salicylaldehydes are a class of organic compounds that have garnered considerable attention in the field of organic chemistry due to their versatile nature. These compounds serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. The presence of halogen substituents on the salicylaldehyde (B1680747) framework significantly influences the electronic properties and reactivity of the molecule, making them valuable building blocks for pharmaceuticals, agrochemicals, and materials science. The unique combination of the aldehyde, hydroxyl, and halogen functional groups allows for a diverse range of chemical transformations, including condensation reactions, the formation of Schiff bases, and participation in various coupling reactions.

Overview of Dihalogenated Benzaldehydes and Their Research Relevance

Dihalogenated benzaldehydes, a subset of halogenated benzaldehydes, are characterized by the presence of two halogen atoms on the benzene (B151609) ring. This disubstitution further enhances the chemical diversity and utility of these compounds. The nature and position of the halogen atoms can be tailored to fine-tune the reactivity of the aldehyde and hydroxyl groups, as well as to introduce specific steric and electronic effects. Research into dihalogenated benzaldehydes has demonstrated their importance in the development of novel therapeutic agents and functional materials. Their enhanced reactivity and unique structural features make them subjects of ongoing research to explore their full potential in various chemical applications.

Scope and Research Focus on 5-Bromo-2-hydroxy-4-iodobenzaldehyde

This article aims to provide a focused and detailed examination of the specific dihalogenated salicylaldehyde, 5-Bromo-2-hydroxy-4-iodobenzaldehyde. The objective is to collate and present available scientific data pertaining to its synthesis, structural characteristics, spectroscopic properties, and chemical reactivity. However, a thorough review of existing scientific literature indicates a notable absence of specific research focused on this particular compound. While its existence is confirmed by its Chemical Abstracts Service (CAS) number 856107-49-8, detailed experimental and theoretical studies appear to be unpublished. Therefore, this article will highlight the current knowledge gaps and underscore the need for further investigation into the properties and potential applications of 5-Bromo-2-hydroxy-4-iodobenzaldehyde.

Propiedades

Fórmula molecular |

C7H4BrIO2 |

|---|---|

Peso molecular |

326.91 g/mol |

Nombre IUPAC |

5-bromo-2-hydroxy-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H |

Clave InChI |

SOFBJNXKOGVHKL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1Br)I)O)C=O |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 Hydroxy 4 Iodobenzaldehyde

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde suggests several potential synthetic pathways. The most straightforward approach involves the sequential halogenation of a readily available precursor, 2-hydroxybenzaldehyde (salicylaldehyde). This strategy relies on the directing effects of the hydroxyl (-OH) and formyl (-CHO) groups to guide the incoming electrophiles (bromine and iodine) to the desired positions.

The hydroxyl group is a strong activating, ortho, para-directing group, while the formyl group is a deactivating, meta-directing group. In the context of salicylaldehyde (B1680747), the positions ortho and para to the hydroxyl group are C3, C5, and the position meta to the formyl group is C5. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions.

Two primary sequential halogenation routes can be envisioned:

Bromination followed by Iodination: This pathway would involve the initial bromination of salicylaldehyde to form 5-bromosalicylaldehyde (B98134), followed by the iodination at the 4-position.

Iodination followed by Bromination: Conversely, this route would begin with the iodination of salicylaldehyde to produce 4-iodosalicylaldehyde, followed by bromination at the 5-position.

The selection of the optimal precursor and the order of halogenation are critical for a successful synthesis and depend heavily on the ability to control the regioselectivity of each step.

Direct Halogenation Approaches and Regioselectivity Considerations

Direct halogenation of the salicylaldehyde core is a primary strategy for the synthesis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde. However, the presence of two different halogens requires careful control over the reaction to achieve the desired substitution pattern and avoid the formation of undesired isomers.

Bromination Protocols

The bromination of salicylaldehyde can be achieved using various brominating agents. The reaction of salicylaldehyde with a carbon tetrachloride solution containing liquid bromine, at a molar ratio of 1:1 to 1:3 (salicylaldehyde to bromine), has been reported to yield 5-bromosalicylaldehyde. nih.gov The reaction is typically stirred for 1-2 hours, and the product can be isolated by filtration and recrystallization from ethanol (B145695). nih.gov

| Reagent | Solvent | Molar Ratio (Salicylaldehyde:Bromine) | Reaction Time | Yield |

| Liquid Bromine | Carbon Tetrachloride | 1:3 | 1-2 h | 76.9% |

This table presents a reported protocol for the synthesis of 5-bromosalicylaldehyde.

Iodination Protocols

The iodination of salicylaldehyde can also be controlled to yield specific isomers. A patented method describes the synthesis of iodosalicylaldehyde where the reaction temperature plays a key role in determining the product. google.com When salicylaldehyde is reacted with an iodinating agent (such as iodine, iodide, and iodate) in an acidic medium of aqueous ethanol or methanol, 5-iodosalicylaldehyde is the main product at temperatures between 25-40 °C. google.com At higher temperatures (50-70 °C), the formation of 3,5-diiodosalicylaldehyde (B1329479) is favored. google.com This temperature-dependent regioselectivity is a critical consideration for the synthesis of the target molecule.

| Iodinating Agent | Solvent System | Temperature | Major Product |

| Iodine/Iodide/Iodate | Ethanol/Methanol (aqueous, acidic) | 25-40 °C | 5-Iodosalicylaldehyde |

| Iodine/Iodide/Iodate | Ethanol/Methanol (aqueous, acidic) | 50-70 °C | 3,5-Diiodosalicylaldehyde |

This table illustrates the temperature-dependent regioselectivity in the iodination of salicylaldehyde.

Sequential Halogenation Strategies

The synthesis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde would necessitate a sequential halogenation approach. Based on the directing effects of the substituents, two primary strategies can be proposed:

Strategy A: Bromination followed by Iodination

Synthesis of 5-bromosalicylaldehyde: This can be achieved as described in section 2.2.1.

Iodination of 5-bromosalicylaldehyde: The subsequent introduction of iodine at the 4-position is the critical step. The existing substituents (hydroxyl, formyl, and bromo) will influence the position of the incoming iodine. The hydroxyl group directs ortho and para, the formyl group directs meta, and the bromo group also directs ortho and para. In 5-bromosalicylaldehyde, the C4 position is ortho to the bromine and meta to the hydroxyl group. The strong activating effect of the hydroxyl group, combined with the ortho-directing effect of the bromine, could potentially direct the iodine to the C3 or C4 position. Controlling the reaction conditions, such as the choice of iodinating agent (e.g., N-iodosuccinimide), solvent, and temperature, would be crucial to favor substitution at the C4 position.

Strategy B: Iodination followed by Bromination

Synthesis of 4-iodosalicylaldehyde: This precursor is less commonly described than the 5-iodo isomer. Achieving selective iodination at the 4-position of salicylaldehyde would be the initial challenge.

Bromination of 4-iodosalicylaldehyde: In this step, the directing effects of the hydroxyl, formyl, and iodo groups would determine the position of bromination. The hydroxyl and iodo groups are ortho, para-directing, while the formyl group is meta-directing. In 4-iodosalicylaldehyde, the C5 position is para to the hydroxyl group and meta to the formyl group, making it a likely site for electrophilic attack by bromine.

Multi-step Convergent and Divergent Synthesis Pathways

While direct sequential halogenation is a plausible route, multi-step pathways, including convergent and divergent strategies, offer alternative approaches to synthesize 5-Bromo-2-hydroxy-4-iodobenzaldehyde.

A convergent synthesis could involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this particular target, this approach is less likely due to the simple starting material.

A divergent synthesis from a common intermediate could be more applicable. For instance, a di-functionalized intermediate could be synthesized and then elaborated to introduce the aldehyde functionality and the halogens in a controlled manner. However, for a relatively small molecule like 5-Bromo-2-hydroxy-4-iodobenzaldehyde, a linear, sequential halogenation approach is generally more efficient.

The synthesis of substituted salicylaldehyde derivatives can also be achieved through the formation of an anhydro dimer intermediate. google.com This method involves providing salicylaldehyde or a derivative, forming the dimer, performing chemical transformations on the dimer, and then hydrolyzing it to yield the desired substituted salicylaldehyde. google.com This approach could potentially be adapted for the synthesis of the target compound by performing the halogenation steps on the dimer intermediate.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield of 5-Bromo-2-hydroxy-4-iodobenzaldehyde and minimizing the formation of byproducts. Key parameters to consider include:

Choice of Halogenating Agent: For bromination, reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity compared to liquid bromine. numberanalytics.com For iodination, N-iodosuccinimide (NIS) is a commonly used and effective reagent for aromatic iodination. manac-inc.co.jporganic-chemistry.org

Solvent: The polarity of the solvent can significantly influence the rate and selectivity of electrophilic aromatic substitution. Nonpolar solvents can sometimes favor mono-halogenation over poly-halogenation.

Temperature: As demonstrated in the iodination of salicylaldehyde, temperature can be a critical factor in controlling regioselectivity. Careful temperature control during both the bromination and iodination steps is essential.

Catalyst: While the strong activation by the hydroxyl group may render a catalyst unnecessary, in some cases, a Lewis acid or a protic acid catalyst can enhance the rate and selectivity of the halogenation reaction.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time and prevent over-reaction or decomposition of the product.

Purification: Efficient purification methods, such as recrystallization or column chromatography, will be necessary to isolate the desired 5-Bromo-2-hydroxy-4-iodobenzaldehyde from any unreacted starting materials or isomeric byproducts.

By systematically investigating these parameters, a robust and high-yielding synthetic route to 5-Bromo-2-hydroxy-4-iodobenzaldehyde can be developed.

Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes

The principles of green chemistry are integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. rjpn.orgrroij.com These principles are particularly relevant in the synthesis of halogenated benzaldehydes, which traditionally may involve hazardous reagents and generate significant waste. The application of green chemistry principles can lead to more sustainable and efficient synthetic routes. rjpn.org

Key green chemistry principles applicable to the synthesis of halogenated benzaldehydes include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a primary goal. acs.org This can be achieved by optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of byproducts. rjpn.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or solvent-free conditions. researchgate.net In the synthesis of halogenated benzaldehydes, traditional solvents like dichloromethane (B109758) or chloroform (B151607) can often be replaced with more environmentally benign options. chemicalbook.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. acs.org The use of solid acid catalysts or phase transfer catalysts in halogenation and formylation reactions can enhance reaction rates and selectivity while minimizing waste.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times. rjpn.org

Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable resources rather than depleting fossil fuels. While not always feasible for complex aromatic compounds, research into bio-based precursors is an active area.

In the context of synthesizing 5-Bromo-2-hydroxy-4-iodobenzaldehyde, applying green chemistry principles could involve exploring enzymatic halogenation, using solid-supported reagents for easier separation and recycling, and employing catalytic methods for formylation to avoid the use of stoichiometric and often toxic reagents.

The following table outlines some traditional reagents used in the synthesis of halogenated benzaldehydes and their potential greener alternatives.

| Reaction Step | Traditional Reagent/Condition | Greener Alternative/Condition | Principle of Green Chemistry Applied |

| Bromination | Liquid Bromine in Chlorinated Solvents | N-Bromosuccinimide (NBS) in ethanol or water; Enzymatic bromination | Use of safer reagents and solvents |

| Iodination | Iodine/Nitric Acid | Iodine/H₂O₂; Iodide salts with an oxidant in a greener solvent | Use of less hazardous reagents |

| Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | Duff reaction with hexamethylenetetramine; Reimer-Tiemann reaction under phase transfer catalysis | Use of less toxic reagents, catalysis |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Supercritical CO₂, Ionic Liquids; Solvent-free conditions | Use of safer solvents |

By integrating these green chemistry principles, the synthesis of 5-Bromo-2-hydroxy-4-iodobenzaldehyde and other halogenated benzaldehydes can be made more sustainable and environmentally responsible. rjpn.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Hydroxy 4 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For 5-bromo-2-hydroxy-4-iodobenzaldehyde, the spectrum reveals distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. karazin.ua

The aldehydic proton (-CHO) is typically observed as a singlet in the downfield region of the spectrum due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) also appears as a singlet, and its chemical shift can be variable depending on concentration and solvent. The aromatic region of the spectrum is expected to show two singlets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. The substitution pattern of the ring—with bromine at C5, iodine at C4, and a hydroxyl group at C2—leaves no adjacent protons, resulting in the absence of spin-spin coupling between the aromatic protons.

Based on available spectral data for 5-bromo-2-hydroxy-4-iodobenzaldehyde in deuterated chloroform (B151607) (CDCl₃), the following assignments have been made. karazin.ua

Interactive Data Table: ¹H NMR Chemical Shift Assignments

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.16 | Singlet (s) |

| H-6 | 7.55 | Singlet (s) |

| -CHO | 9.71 | Singlet (s) |

| -OH | 11.21 | Singlet (s) |

Data sourced from supplementary information of a study by The Royal Society of Chemistry. karazin.ua

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom in 5-bromo-2-hydroxy-4-iodobenzaldehyde gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon of the aldehyde group appears significantly downfield. The carbon atom bonded to the hydroxyl group (C2) also shows a characteristic downfield shift. The carbons bonded to the halogen atoms (C4 and C5) are influenced by their respective electronic effects. The remaining aromatic carbons (C1, C3, and C6) resonate at positions typical for substituted benzene rings.

The following table summarizes the ¹³C NMR chemical shifts for 5-bromo-2-hydroxy-4-iodobenzaldehyde, as recorded in CDCl₃. karazin.ua

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 121.2 |

| C2 | 161.0 |

| C3 | 145.4 |

| C4 | 88.0 |

| C5 | 112.5 |

| C6 | 132.8 |

| -CHO | 195.1 |

Data sourced from supplementary information of a study by The Royal Society of Chemistry. karazin.ua

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive connectivity between atoms.

COSY experiments would be used to identify proton-proton couplings. In the case of 5-bromo-2-hydroxy-4-iodobenzaldehyde, a COSY spectrum would be expected to show no correlations in the aromatic region, confirming the isolated nature of the H-3 and H-6 protons.

HSQC spectra correlate directly bonded proton and carbon atoms. This would unequivocally link the ¹H signals at 8.16 ppm and 7.55 ppm to their corresponding carbon signals at 145.4 ppm (C3) and 132.8 ppm (C6), respectively.

HMBC spectra reveal longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Specific experimental 2D NMR data for 5-bromo-2-hydroxy-4-iodobenzaldehyde were not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 5-bromo-2-hydroxy-4-iodobenzaldehyde, the IR spectrum would be expected to display characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp peak around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group.

Several peaks in the 1400-1600 cm⁻¹ range, characteristic of C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic and aldehyde protons would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

Vibrations corresponding to C-Br and C-I bonds would be observed in the fingerprint region, typically below 800 cm⁻¹.

A specific, experimentally obtained IR spectrum for 5-bromo-2-hydroxy-4-iodobenzaldehyde was not found in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

For the compound with the molecular formula C₇H₄BrIO₂, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would aim to find a molecular ion peak corresponding to this exact mass, confirming the elemental composition. The isotopic pattern of the molecular ion would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and one iodine atom (which is monoisotopic, ¹²⁷I).

Detailed experimental HRMS data for 5-bromo-2-hydroxy-4-iodobenzaldehyde were not located in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's electronic structure and degree of conjugation.

Aromatic compounds like 5-bromo-2-hydroxy-4-iodobenzaldehyde are expected to exhibit strong absorption in the UV region. The presence of the carbonyl group and the phenolic hydroxyl group, in conjugation with the benzene ring, influences the position and intensity of the absorption bands. Typically, substituted benzaldehydes show multiple absorption bands corresponding to π → π* and n → π* transitions.

Specific experimental UV-Vis spectral data, including λ_max values, for 5-bromo-2-hydroxy-4-iodobenzaldehyde were not found in the available literature.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure, Conformation, and Crystal Packing

A comprehensive search of the Cambridge Structural Database (CSD) and broader scientific literature indicates that a definitive single-crystal X-ray diffraction (SCXRD) study for 5-Bromo-2-hydroxy-4-iodobenzaldehyde has not been publicly reported. The successful cultivation of a single crystal of sufficient quality and subsequent X-ray analysis would be required to provide the empirical data for this section.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous proof of molecular structure, offering precise measurements of bond lengths, bond angles, and torsion angles. For a molecule like 5-Bromo-2-hydroxy-4-iodobenzaldehyde, an SCXRD analysis would be invaluable for resolving any structural ambiguities and providing a detailed understanding of its solid-state conformation and intermolecular interactions.

Hypothetical Crystallographic Data and Structure Refinement

Should a single crystal of 5-Bromo-2-hydroxy-4-iodobenzaldehyde be analyzed, the resulting data would be presented in standardized tables. The following interactive tables are illustrative of the expected findings from such an experiment and are based on typical parameters for similar small organic molecules. Note: The values presented are placeholders and not experimental data.

Table 1. Hypothetical Crystal Data and Structure Refinement for 5-Bromo-2-hydroxy-4-iodobenzaldehyde. (Illustrative Data)

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₄BrIO₂ |

| Formula weight | 326.92 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.0 Å, b = 15.0 Å, c = 7.5 Å α = 90°, β = 95.0°, γ = 90° |

| Volume | 896.2 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 2.42 g/cm³ |

| Absorption coefficient | 8.5 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Goodness-of-fit (S) on F² | 1.05 |

Definitive Molecular Structure and Conformation

The primary output of an SCXRD experiment is the definitive molecular structure. The analysis would confirm the substitution pattern on the benzaldehyde (B42025) ring, with the bromine atom at position C5, the hydroxyl group at C2, and the iodine atom at C4.

Table 2. Selected Hypothetical Bond Lengths (Å) and Angles (°) for 5-Bromo-2-hydroxy-4-iodobenzaldehyde. (Illustrative Data)

| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |

|---|---|---|---|

| C4—I1 | 2.10 | C5—C4—I1 | 119.5 |

| C5—Br1 | 1.90 | C6—C5—Br1 | 119.0 |

| C2—O1 | 1.36 | C1—C2—O1 | 121.0 |

| C1—C7 | 1.47 | C2—C1—C7 | 122.0 |

| C7—O2 | 1.22 | O2—C7—H7 | 120.0 |

| O1···O2 (intramolecular H-bond) | 2.60 | C3—C4—C5 | 120.5 |

Crystal Packing and Intermolecular Interactions

Beyond the individual molecule, SCXRD elucidates how molecules are arranged in the crystal lattice. This "crystal packing" is governed by a network of non-covalent intermolecular interactions. For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, several key interactions would be anticipated:

Halogen Bonding: The iodine and bromine atoms are capable of forming halogen bonds (C-I···O and C-Br···O), where the electropositive region on the halogen interacts with an electronegative atom (like a carbonyl oxygen) on an adjacent molecule. These interactions are highly directional and would play a significant role in organizing the crystal packing.

π-π Stacking: The aromatic rings could stack upon one another, offset to maximize attractive forces between their π-electron systems.

Weak Hydrogen Bonds: In addition to the strong intramolecular hydrogen bond, weaker intermolecular C-H···O hydrogen bonds involving the aromatic and aldehydic protons could further stabilize the crystal structure.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Hydroxy 4 Iodobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moietyacs.org

The aldehyde functional group (-CHO) in 5-Bromo-2-hydroxy-4-iodobenzaldehyde is characterized by a polarized carbon-oxygen double bond, where the oxygen atom has a higher electronegativity than the carbon atom. This polarization renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.in Conversely, the carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic center (Lewis base). ncert.nic.in

The reactivity of the aldehyde is modulated by the electronic effects of the substituents on the aromatic ring. The benzene (B151609) ring, through resonance, can delocalize electron density, which tends to reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes like propanal. quora.comstackexchange.com This reduced polarity makes aromatic aldehydes generally less reactive in nucleophilic addition reactions. ncert.nic.inquora.com A nucleophilic attack on the electrophilic carbonyl carbon proceeds via a tetrahedral alkoxide intermediate, which is then protonated to form the final product. ncert.nic.in The aldehyde group as a whole is electron-withdrawing and deactivating towards the aromatic ring in electrophilic substitution reactions. doubtnut.com

Influence of Halogen Substituents on Aromatic Ring Reactivityacs.orgresearchgate.net

The bromine and iodine atoms attached to the benzene ring significantly influence its reactivity through a combination of electronic effects.

Halogens, including bromine and iodine, exert two opposing electronic effects on the aromatic ring: an inductive effect (-I) and a resonance effect (+R or +M). chemistrysteps.com

Inductive Effect (-I): Due to their high electronegativity relative to carbon, both bromine and iodine withdraw electron density from the benzene ring through the sigma bond. libretexts.orglibretexts.org This electron withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. stackexchange.comlibretexts.org The inductive effect generally weakens with increasing distance. chemistrysteps.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. libretexts.orgquora.com This donation of electron density increases the electron density at the ortho and para positions, partially counteracting the inductive effect. stackexchange.com

| Effect | Description | Influence on Ring |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to the high electronegativity of halogens. | Deactivates the entire aromatic ring, reducing overall reactivity towards electrophiles. |

| Resonance Effect (+R) | Electron donation into the pi-system of the ring from the halogen's lone pairs. | Increases electron density at ortho and para positions, directing electrophilic attack to these sites. |

The hydroxyl (-OH) group at the ortho position to the aldehyde moiety plays a crucial role in the molecule's reactivity. The -OH group is a strong activating group, donating electron density to the ring via a powerful resonance effect (+R) that overcomes its inductive electron-withdrawing (-I) effect. quora.commsu.edu This donation significantly increases the electron density at the ortho and para positions, making the ring more nucleophilic. quora.com

A key feature of the ortho-hydroxyl group in salicylaldehyde (B1680747) derivatives is its ability to form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. nih.govnih.gov This interaction can influence the conformation of the aldehyde group and affect its reactivity. For instance, this hydrogen bonding can stabilize the molecule and play a role in reaction mechanisms, potentially activating the molecule in certain reactions by creating a more reactive intermediate. nih.govnih.gov

Reaction Kinetics and Thermodynamic Control

The formation of certain derivatives from 5-Bromo-2-hydroxy-4-iodobenzaldehyde, particularly in condensation reactions like Schiff base formation, is often governed by thermodynamic control. acs.org Schiff base formation is a reversible process involving the nucleophilic attack of an amine on the aldehyde's carbonyl carbon, followed by dehydration. ncert.nic.inacs.org The reversibility of this reaction allows for a "trial-and-error" mechanism where the most thermodynamically stable product accumulates over time. acs.org

In contrast, covalent bond formation in many organic reactions is under kinetic control, meaning the product that forms fastest is the major product, and the reaction is essentially irreversible. acs.org The unique nature of the imine bond in a Schiff base is that it is both strong (a covalent double bond) and labile (reversible), which allows for thermodynamically controlled synthesis. acs.org Kinetic studies on condensation reactions involving substituted salicylaldehydes and active methylene (B1212753) compounds have shown that the reaction rates can be influenced by factors such as the nature of the substituents, the solvent, and the catalyst used. researchgate.netresearchgate.net For example, in some cases, the rate-determining step is the ionization of the active methylene compound's C-H bond. researchgate.net

Exploration of Key Reaction Pathways

One of the most significant reaction pathways for 5-Bromo-2-hydroxy-4-iodobenzaldehyde is condensation with primary amines to form Schiff bases (or imines). nih.gov This reaction involves the aldehyde group reacting with the amino group of a primary amine to form a carbon-nitrogen double bond (azomethine group), with the elimination of a water molecule. ncert.nic.inacs.org

The synthesis is typically carried out by refluxing the aldehyde and the amine in an alcohol medium, often with acid catalysis. scirp.orgresearchgate.net The resulting Schiff bases are important ligands in coordination chemistry and have been studied for their ability to form stable complexes with various transition metals. nih.govresearchgate.net For example, Schiff bases derived from the related 5-bromosalicylaldehyde (B98134) have been synthesized by reacting it with compounds like 4-aminobenzoic acid, aniline, and 4-ethylthiosemicarbazide. nih.govresearchgate.netderpharmachemica.com The ortho-hydroxyl group often participates in the coordination to the metal ion and forms an intramolecular hydrogen bond with the azomethine nitrogen, which enhances the thermodynamic stability of the Schiff base molecule. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Reaction Type | Product |

|---|---|---|---|

| 5-Bromosalicylaldehyde | Aniline | Condensation | Schiff Base |

| 5-Bromosalicylaldehyde | 4-Aminobenzoic acid | Condensation | Schiff Base |

| 5-Bromosalicylaldehyde | 4-Ethylthiosemicarbazide | Condensation | Schiff Base Thiosemicarbazone |

| Salicylaldehyde | Malononitrile | Knoevenagel Condensation | Chromane derivative precursor |

Beyond simple Schiff base formation, substituted salicylaldehydes can participate in other condensation reactions, such as the Knoevenagel condensation with active methylene compounds like malononitrile. nih.gov These reactions can lead to the synthesis of more complex heterocyclic structures. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate an article on the reactivity of "5-Bromo-2-hydroxy-4-iodobenzaldehyde" that meets the specified requirements for detailed, compound-specific research findings for each section of the provided outline.

Searches for published studies on the Reductive Amination, Cross-Coupling (Suzuki, Heck, Sonogashira), Electrophilic Aromatic Substitution, and Ring-Opening/Closing reactions of 5-Bromo-2-hydroxy-4-iodobenzaldehyde did not yield specific experimental data, mechanistic investigations, or detailed research findings for this particular compound.

While the general principles of these reactions are well-established for analogous structures, the strict constraint to focus solely on "5-Bromo-2-hydroxy-4-iodobenzaldehyde" and to include detailed, source-based findings prevents the creation of an accurate and non-speculative article. The reactivity of a poly-substituted aromatic ring like this one is highly specific, and applying general trends without experimental validation would not be scientifically rigorous.

Therefore, the requested article cannot be constructed as the necessary source material detailing the specific reactivity profiles of 5-Bromo-2-hydroxy-4-iodobenzaldehyde is not present in the accessible scientific domain.

Lack of Scientific Literature on the Coordination Chemistry of 5-Bromo-2-hydroxy-4-iodobenzaldehyde Derivatives Prevents Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research on the coordination chemistry and metal complexation of derivatives of the chemical compound “5-Bromo-2-hydroxy-4-iodobenzaldehyde.” While the compound itself is cataloged, scholarly articles detailing the synthesis of its Schiff base ligands and subsequent metal complexes, as specified in the requested outline, could not be located.

The user's request mandated a detailed article structured around the following topics:

Design and Synthesis of Schiff Base Ligands Derived from 5-Bromo-2-hydroxy-4-iodobenzaldehyde

Chelation Behavior and Coordination Modes with Transition Metals

Structural Analysis of Metal Complexes by X-ray Crystallography and Spectroscopic Methods

Electronic Structure and Bonding in Metal-Ligand Complexes

Magnetic and Optical Properties of Resulting Metal Complexes

Investigation of Catalytic Applications of Metal Complexes

Extensive searches for data pertaining to these specific areas for the iodo-substituted compound yielded no relevant results. The scientific community has extensively studied the closely related precursor, 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde), and its derivatives. A significant body of work exists for this non-iodinated analogue, covering its Schiff base ligands and their coordination with various transition metals. However, the introduction of an iodine atom at the 4-position of the benzene ring fundamentally alters the compound's chemical identity and properties.

Due to the strict instruction to focus solely on "5-Bromo-2-hydroxy-4-iodobenzaldehyde" and to adhere rigidly to the provided outline, generating the requested article is not possible. The foundational research required to produce thorough, informative, and scientifically accurate content for each specified section and subsection does not appear to be available in the public domain. Proceeding with information on a different compound would violate the core requirements of the request.

Therefore, until research on the coordination chemistry of 5-Bromo-2-hydroxy-4-iodobenzaldehyde is conducted and published, an article on this specific subject cannot be written.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Hydroxy 4 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. DFT calculations for 5-Bromo-2-hydroxy-4-iodobenzaldehyde would focus on determining its most stable three-dimensional structure (optimized geometry) and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, FMO analysis would reveal how the various substituents modulate the energies of these frontier orbitals. The electron-withdrawing aldehyde, bromo, and iodo groups would be expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character, particularly at the carbonyl carbon. The hydroxyl group, being electron-donating, would raise the energy of the HOMO. The precise energy values and the spatial distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Value (Illustrative Example) | Significance |

|---|---|---|

| HOMO Energy | -6.52 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.51 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.01 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

An Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. mdpi.com It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, an EPS map would be invaluable for identifying reactive sites.

Negative Regions (Red/Yellow): The most electron-rich areas are expected to be around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles. dtic.mil

Positive Regions (Blue): The most electron-poor region is anticipated to be the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The area around the heavy halogen atoms (bromine and especially iodine) can also exhibit a region of positive potential known as a "sigma-hole," making them potential halogen bond donors. rsc.org

Aromatic Ring: The π-system of the benzene (B151609) ring generally creates a region of negative potential above and below the plane of the ring, though this can be significantly modified by the attached substituents. dtic.mil

The EPS map provides a chemically intuitive picture of how the molecule will interact with other reagents, solvents, or biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). researchgate.net

For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, MD simulations could be used to:

Explore the Conformational Landscape: Although the intramolecular hydrogen bond likely restricts the rotation of the hydroxyl and aldehyde groups, MD simulations can explore other low-energy conformations and the barriers between them.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent like water or ethanol (B145695), MD can provide detailed insights into solvation structure and hydrogen bonding patterns. It would show how solvent molecules arrange around the polar hydroxyl and aldehyde groups and the more nonpolar aromatic ring. rsc.org

Study Dimerization and Aggregation: Simulations of multiple molecules can reveal their tendency to self-assemble. This could be driven by intermolecular hydrogen bonds, π-π stacking between aromatic rings, or halogen bonds involving the bromine and iodine atoms. nih.gov

MD simulations thus bridge the gap between a static molecular structure and its behavior in a realistic chemical or biological environment. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net The fundamental principle is that the reactivity of a chemical is determined by its molecular structure.

Developing a QSRR model for 5-Bromo-2-hydroxy-4-iodobenzaldehyde and related compounds would involve:

Descriptor Calculation: Computing a set of numerical values, or "descriptors," that quantify different aspects of the molecular structure. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Data Collection: Gathering experimental data on the reactivity of a series of related compounds in a specific chemical reaction (e.g., reaction rates).

Model Building: Using statistical methods like multiple linear regression to build an equation that relates the calculated descriptors to the observed reactivity.

Such a model could then be used to predict the reactivity of new, untested compounds. For halogenated aromatic compounds, QSRR can help quantify how the type and position of halogens influence reaction rates in processes like electrophilic substitution. bohrium.com

Quantitative Structure-Property Relationships (QSPR) for Mechanistic Insights and Predictive Modeling

Similar to QSRR, Quantitative Structure-Property Relationships (QSPR) correlate molecular structure with a wide range of physical, chemical, or biological properties, not just reactivity. nih.gov QSPR models are powerful tools for predictive modeling and for gaining mechanistic insights into how molecular features influence bulk properties.

For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, QSPR could be used to predict properties such as:

Boiling point

Solubility

Partition coefficient (log P)

Chromatographic retention times

By analyzing the descriptors that are most important in the QSPR model, researchers can understand which structural features (e.g., molecular size, polarity, hydrogen bonding capability, halogen bonding) are key drivers for a given property. This provides valuable mechanistic insights. researchgate.net

Within the framework of DFT, several global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and are often used in QSRR and QSPR studies. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): μ = -(I + A) / 2. It measures the "escaping tendency" of electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

The following table, using data from 4-hydroxybenzaldehyde (B117250) as an illustrative example, shows how these descriptors are typically presented. mdpi.com Calculating these values for 5-Bromo-2-hydroxy-4-iodobenzaldehyde would allow for a quantitative comparison of its reactivity with other aromatic aldehydes.

| Reactivity Descriptor | Formula | Value (Illustrative Example) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.52 eV |

| Electron Affinity (A) | -ELUMO | 1.51 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.51 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.02 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.22 eV |

Modeling Electronic and Spectroscopic Parameters

Theoretical modeling is essential for predicting and interpreting the electronic and spectroscopic behavior of molecules like 5-Bromo-2-hydroxy-4-iodobenzaldehyde. DFT calculations are a cornerstone of these investigations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net Such calculations allow for the optimization of the molecular geometry and the prediction of various spectroscopic parameters.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) spectra. For related compounds like 5-Bromosalicylaldehyde (B98134), the characteristic stretching frequency of the carbonyl group (C=O) is calculated to be around 1687 cm⁻¹, which falls within the typical experimental range of 1600–1700 cm⁻¹. nih.govresearchgate.net Similarly, the hydroxyl (O-H) group's stretching vibration is anticipated in the 3600-3700 cm⁻¹ region. researchgate.net For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, these characteristic peaks are expected in similar regions, with additional vibrational modes appearing at lower frequencies corresponding to the C-I bond stretching and bending.

Electronic Properties and UV-Visible Spectroscopy: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides insight into the chemical stability of the molecule. nih.gov Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). mdpi.com For 5-Bromo-2-hydroxy-4-iodobenzaldehyde, electronic transitions would primarily be of the π → π* and n → π* types, characteristic of aromatic carbonyl compounds. The presence of bromine and iodine, with their lone pairs of electrons, would likely influence the energies of these transitions, potentially causing a bathochromic (red) shift compared to unsubstituted salicylaldehyde (B1680747).

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting reactive sites within a molecule. nih.govmdpi.com For a substituted salicylaldehyde, the MEP would show a negative potential (electron-rich region, susceptible to electrophilic attack) around the carbonyl oxygen and a positive potential (electron-poor region) around the hydroxyl hydrogen. mdpi.com The halogen atoms would exhibit dual characteristics, with a region of positive electrostatic potential (the σ-hole) on the outermost portion of the atom, which is crucial for halogen bonding. nih.gov

Table 1: Predicted Spectroscopic and Electronic Parameters for 5-Bromo-2-hydroxy-4-iodobenzaldehyde Note: Values are predictive and based on computational studies of analogous compounds.

| Parameter | Predicted Value / Region | Computational Method Basis |

|---|---|---|

| C=O Vibrational Frequency (IR) | ~1680-1700 cm⁻¹ | DFT/B3LYP nih.govresearchgate.net |

| O-H Vibrational Frequency (IR) | ~3600-3700 cm⁻¹ | DFT/B3LYP researchgate.net |

| HOMO-LUMO Energy Gap | ~4.1 eV | DFT/M06 nih.gov |

| Primary UV-Vis Absorption | π → π* transitions | TD-DFT mdpi.com |

Theoretical Understanding of Halogen Bonding and Hydrogen Bonding Interactions within the Compound and its Derivatives

The non-covalent interactions within and between molecules of 5-Bromo-2-hydroxy-4-iodobenzaldehyde are critical in determining its structure, stability, and crystal packing. Computational methods are indispensable for characterizing these subtle but significant forces.

Intramolecular Hydrogen Bonding: A dominant feature of 2-hydroxybenzaldehyde and its derivatives is the strong intramolecular hydrogen bond between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor) (O–H···O=C). researchgate.netmdpi.comnih.gov This interaction forms a stable six-membered quasi-ring, enforcing planarity and significantly influencing the molecule's chemical and physical properties. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis can quantify the strength of this interaction by measuring the charge transfer from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond (n(O) → σ*(O-H)). researchgate.netmaterialsciencejournal.org

Halogen Bonding: Both bromine and iodine atoms on the aromatic ring have the capacity to act as halogen bond (XB) donors. researchgate.net A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile (Lewis base). This electrophilicity arises from an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a σ-hole along the C-X axis (where X = Br, I). nih.gov The strength of halogen bonding generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov In the solid state, 5-Bromo-2-hydroxy-4-iodobenzaldehyde could form intermolecular halogen bonds, such as C-I···O or C-Br···O, with neighboring molecules, playing a key role in the crystal lattice architecture.

Interplay of Hydrogen and Halogen Bonding: The coexistence of strong hydrogen bond donors/acceptors and halogen bond donors within the same molecule presents opportunities for complex and potentially cooperative interactions. The concept of "Hydrogen Bond enhanced Halogen Bonding (HBeXB)" describes a phenomenon where the presence of a hydrogen bond can strengthen an adjacent halogen bond. rsc.org In the context of 5-Bromo-2-hydroxy-4-iodobenzaldehyde, the strong intramolecular hydrogen bond alters the electronic landscape of the entire molecule. This electronic perturbation could modulate the magnitude of the σ-holes on the adjacent iodine and bromine atoms, thereby influencing their capacity to form intermolecular halogen bonds. Computational studies employing NBO and Atoms in Molecules (AIM) theory are effective in dissecting these complex electronic effects and quantifying the strength and nature of such interconnected non-covalent interactions. researchgate.netnih.gov

Table 2: Key Non-Covalent Interactions in 5-Bromo-2-hydroxy-4-iodobenzaldehyde

| Interaction Type | Atoms Involved (Donor···Acceptor) | Nature | Primary Computational Analysis Tool |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H ··· O=C | Strong, resonance-assisted | NBO, AIM researchgate.netmaterialsciencejournal.org |

| Intermolecular Halogen Bond | C-I ··· O | Directional, electrostatic/dispersive | MEP, NBO nih.govacs.org |

| Intermolecular Halogen Bond | C-Br ··· O | Directional, electrostatic/dispersive | MEP, NBO nih.govacs.org |

| Intermolecular Hydrogen Bond | O-H ··· O (from another molecule) | Possible in solid state | DFT Geometry Optimization nih.gov |

Applications in Advanced Organic Synthesis and Functional Materials Science

5-Bromo-2-hydroxy-4-iodobenzaldehyde as a Key Intermediate in Multi-step Synthesis

In multi-step synthesis, 5-Bromo-2-hydroxy-4-iodobenzaldehyde is prized for its capacity to undergo sequential and site-selective reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its utility. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the more stable C-Br bond. nih.govrsc.orgyoutube.com This reactivity difference allows chemists to first functionalize the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction.

This stepwise approach is crucial for the controlled and efficient synthesis of complex, unsymmetrically substituted aromatic compounds. For instance, a Sonogashira coupling can be performed at the C-I position to introduce an alkyne group, followed by a Suzuki coupling at the C-Br position to add an aryl group. rsc.orgacs.org The aldehyde and hydroxyl groups offer further opportunities for transformation, such as reduction, oxidation, or condensation reactions to build even more elaborate structures. lp.edu.ua

Table 1: Reactivity of Functional Groups in 5-Bromo-2-hydroxy-4-iodobenzaldehyde

| Functional Group | Position | Common Reactions | Relative Reactivity in Cross-Coupling |

|---|---|---|---|

| Iodine | 4 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig | Highest |

| Bromine | 5 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig | Intermediate |

| Aldehyde | 1 | Condensation (e.g., Schiff base), Wittig, Grignard addition, Oxidation, Reduction | N/A |

Role in the Construction of Complex Molecular Architectures

The ability to perform sequential cross-couplings makes 5-Bromo-2-hydroxy-4-iodobenzaldehyde an ideal starting material for constructing complex molecular architectures. By choosing the appropriate catalysts and reaction conditions, synthetic chemists can precisely control the introduction of different substituents onto the aromatic core. nih.gov This strategy is fundamental in synthesizing molecules with tailored electronic and steric properties, which are essential for applications in medicinal chemistry, agrochemicals, and materials science.

For example, the synthesis of a di-substituted biaryl compound could proceed as follows:

First Coupling: A Suzuki-Miyaura reaction with a specific arylboronic acid at the more reactive C-4 (iodine) position.

Second Coupling: A subsequent Suzuki-Miyaura reaction with a different arylboronic acid at the C-5 (bromine) position.

Aldehyde Modification: The resulting biaryl aldehyde can then be used to form a Schiff base or be converted into another functional group, adding another layer of complexity to the final molecule.

This controlled, stepwise assembly is critical for creating scaffolds found in natural products and pharmacologically active compounds.

Precursor for Advanced Organic Materials

The functional groups on 5-Bromo-2-hydroxy-4-iodobenzaldehyde make its derivatives suitable for creating a variety of advanced organic materials.

The aldehyde group of 5-Bromo-2-hydroxy-4-iodobenzaldehyde is readily condensed with primary amines to form Schiff bases (or imines). nih.govjetir.org When the amine is part of a conjugated system, the resulting Schiff base can be a highly colored compound. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen often contributes to the stability and photophysical properties of these molecules. rug.nl These salicylaldehyde-based Schiff bases are known precursors to dyes and pigments. nbinno.commdpi.com

Furthermore, these Schiff base ligands can chelate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II)) to form intensely colored metal complexes. irjse.inresearchgate.net The color and properties of these materials can be fine-tuned by varying the amine component or the coordinated metal ion, leading to a range of dyes and pigments for various applications. irjse.in

Table 2: Examples of Schiff Base Derivatives from 5-Bromosalicylaldehyde (B98134) Analogs

| Amine Reactant | Resulting Schiff Base Type | Potential Application |

|---|---|---|

| Aniline Derivatives | N-aryl salicylaldimine | Dyes, Pigments |

| Thiosemicarbazide | Salicylidene thiosemicarbazone | Metal Complex Pigments researchgate.net |

| 2-Aminobenzothiazole | (E)-4-bromo-2-((..thiazol-2-ylimino)methyl)phenol | Dyes, Antimicrobial coatings irjse.in |

The di-halogenated nature of 5-Bromo-2-hydroxy-4-iodobenzaldehyde makes it an excellent candidate for use as a monomer in step-growth polymerization. Specifically, it can be used in palladium-catalyzed polycondensation reactions like Suzuki-Miyaura or Sonogashira polymerization to produce conjugated polymers. nih.govmanchester.ac.ukmdpi.com These polymers, which feature extended π-systems, are central to the field of organic electronics for applications in LEDs, solar cells, and sensors.

The compound can be used to synthesize functional monomers by first modifying the aldehyde or hydroxyl groups. rsc.orgresearchgate.net For instance, the hydroxyl group can be etherified with a polymerizable group (like a vinyl or acrylate (B77674) moiety), or the aldehyde can be converted to an alkene via a Wittig reaction. nih.govnih.gov The resulting monomer, still bearing the bromo and iodo handles, can then be incorporated into polymers, imparting specific functions or allowing for post-polymerization modification at the halogen sites. This leads to the creation of "smart" polymers that can respond to external stimuli.

Development of Novel Catalytic Systems utilizing Derivatives of 5-Bromo-2-hydroxy-4-iodobenzaldehyde

Derivatives of 5-Bromo-2-hydroxy-4-iodobenzaldehyde, particularly Schiff bases, are effective ligands for creating novel catalytic systems. The condensation of the aldehyde with a primary amine yields a Schiff base ligand capable of coordinating with transition metals through the phenolic oxygen and the imine nitrogen atoms. nih.govtandfonline.com

These metal-Schiff base complexes have shown significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. lp.edu.uamdpi.com The electronic and steric properties of the catalyst can be precisely tuned by modifying the substituents on the salicylaldehyde (B1680747) ring (i.e., the bromo and iodo groups) and the amine precursor. nih.gov This allows for the rational design of catalysts with enhanced activity, selectivity, and stability for specific chemical processes.

Table 3: Potential Catalytic Systems Based on Derivatives

| Derivative Type | Metal Ion | Potential Catalytic Application |

|---|---|---|

| Salicylaldehyde Schiff Base-Cu(II) Complex | Cu(II) | N-arylation reactions, Oxidation lp.edu.ua |

| 5-Bromosalicylidene Thiosemicarbazone Complex | Ni(II), Cu(II) | Various organic transformations researchgate.net |

| Salen-type Ligand Complex | Mn(II), Cr(III), Fe(III) | Epoxidation, Oxidation reactions nih.gov |

Q & A

Basic: What are the recommended synthetic routes for preparing 5-bromo-2-hydroxy-4-iodobenzaldehyde?

Methodological Answer:

The synthesis typically involves sequential halogenation and functional group protection. A common approach is:

Bromination/Iodination of Benzaldehyde Derivatives : Start with a dihalogenated benzaldehyde precursor. For example, iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by bromination at the ortho position using N-bromosuccinimide (NBS) under radical conditions.

Hydroxylation : Introduce the hydroxyl group via demethylation of a protected methoxy intermediate (e.g., using BBr₃ in dichloromethane) .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Use inert atmospheres for halogenation steps to prevent side reactions .

Advanced: How can reaction conditions be optimized to minimize dehalogenation during cross-coupling reactions involving this compound?

Methodological Answer:

Dehalogenation (e.g., loss of iodine or bromine) is a common challenge. Mitigation strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos to stabilize intermediates and reduce oxidative elimination.

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition.

- Additives : Include silver salts (Ag₂CO₃) to sequester halide ions and suppress β-hydride elimination .

Validation : Confirm product integrity via LC-MS and ¹H/¹³C NMR to detect residual halogen content .

Basic: What safety precautions are critical when handling 5-bromo-2-hydroxy-4-iodobenzaldehyde?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent degradation .

Advanced: How do the electronic effects of substituents (Br, I, OH) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Activation/Deactivation : The hydroxyl group (-OH) acts as an electron-donating group (EDG) via resonance, activating the ring toward electrophilic attack. However, bromine and iodine are electron-withdrawing groups (EWGs), creating competing deactivation.

- Positional Effects : The para-iodine and ortho-bromine direct incoming nucleophiles to the meta position relative to the hydroxyl group. Computational studies (DFT) can predict regioselectivity by analyzing partial charge distribution .

Experimental Validation : Perform competitive reactions with model substrates to map substituent effects .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl proton (δ 5.5–6.5 ppm, broad). ¹³C NMR to verify halogenated carbons (C-Br: ~105 ppm; C-I: ~140 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ = 328.91 g/mol) .

- X-ray Crystallography : For absolute configuration confirmation, particularly if coordinating to metal catalysts .

Advanced: How can discrepancies in reported melting points or purity levels be resolved?

Methodological Answer:

- Source Analysis : Compare synthesis protocols (e.g., solvent purity, recrystallization methods). For example, impurities from incomplete halogenation can depress melting points.

- Advanced Purity Assays : Use differential scanning calorimetry (DSC) for melting point accuracy and HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities.

- Reproducibility : Cross-validate with independent labs using standardized methods (e.g., USP guidelines) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

- Intermediate for Drug Candidates : Used in synthesizing kinase inhibitors or antimicrobial agents via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

- Probe Synthesis : Functionalize with fluorescent tags (e.g., dansyl chloride) for studying protein-ligand interactions .

Advanced: What strategies enhance the stability of this aldehyde during long-term storage?

Methodological Answer:

- Stabilization Additives : Add 0.1% w/w hydroquinone to prevent aldehyde oxidation.

- Lyophilization : Freeze-dry under vacuum to remove moisture, which can catalyze degradation.

- Quality Monitoring : Perform periodic FT-IR analysis to detect carbonyl oxidation (appearance of carboxylic acid peaks at ~1700 cm⁻¹) .

Advanced: How does steric hindrance from the iodine substituent affect catalytic transformations?

Methodological Answer:

- Steric Effects in Cross-Coupling : The bulky iodine atom at the para position can slow transmetalation steps in Pd-catalyzed reactions. Mitigate by using larger catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Computational Modeling : Use molecular docking simulations to predict steric clashes in enzyme-inhibitor complexes .

Basic: What are the best practices for resolving contradictory spectral data in published studies?

Methodological Answer:

- Database Cross-Referencing : Compare with PubChem or Reaxys entries for consensus spectral profiles.

- Experimental Replication : Reproduce synthesis under controlled conditions and acquire NMR/IR data with calibrated instruments.

- Peer Consultation : Collaborate with crystallography labs to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.